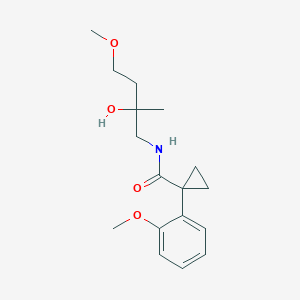

N-(2-hydroxy-4-methoxy-2-methylbutyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-16(20,10-11-21-2)12-18-15(19)17(8-9-17)13-6-4-5-7-14(13)22-3/h4-7,20H,8-12H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHGXJLDYBWKLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C1(CC1)C2=CC=CC=C2OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-4-methoxy-2-methylbutyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique cyclopropane structure, which is known to influence its biological properties. The inclusion of hydroxyl and methoxy groups contributes to its solubility and reactivity.

Structural Formula

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antipsychotic Activity : It has been shown to have antipsychotic-like effects in animal models. For instance, studies involving amphetamine-induced hyperactivity demonstrated that compounds similar to this one can significantly reduce hyperactivity, suggesting potential use in treating disorders like schizophrenia .

- Serotonin Receptor Modulation : The compound acts as a selective agonist for the serotonin 2C receptor (5-HT2C), which is implicated in mood regulation and appetite control. Functional selectivity at this receptor may enhance its therapeutic profile while minimizing side effects associated with broader serotonin receptor activation .

The mechanisms through which this compound exerts its effects include:

- Gq Signaling Pathway Activation : The compound preferentially activates the Gq signaling pathway over β-arrestin recruitment, which is crucial for mediating various physiological responses without the typical desensitization associated with β-arrestin pathways .

Case Study 1: Antipsychotic-Like Effects

In a study examining the antipsychotic potential of related compounds, the administration of N-substituted (2-phenylcyclopropyl)methylamines, including derivatives of our compound, resulted in significant reductions in hyperactivity in rodent models. This suggests that similar mechanisms may be at play in our compound, supporting further investigation into its therapeutic applications .

Case Study 2: Serotonin Receptor Selectivity

Another study focused on the pharmacological profiling of various cyclopropane derivatives highlighted the importance of structural modifications on receptor selectivity. Compounds with similar structural motifs demonstrated high selectivity for the 5-HT2C receptor, reinforcing the hypothesis that our compound might also exhibit these properties .

Comparative Analysis of Related Compounds

| Compound Name | Structure | 5-HT2C EC50 (nM) | Antipsychotic Activity |

|---|---|---|---|

| Compound A | Structure A | 23 | Yes |

| Compound B | Structure B | 24 | Yes |

| This compound | TBD | TBD | TBD |

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Analogs ()

| Compound | Substituent (R-group) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| F10 | Cyclopropyl | 63.4 | 153.7 |

| F13 | Cyclohexyl | 50.6 | 188.5 |

| F15 | m-Tolyl | 58.2 | 169.3 |

The target compound’s hydroxyl and methoxy groups may enhance solubility compared to F10–F17, which lack polar side chains.

Anti-Inflammatory Cyclopropane Derivatives

evaluates cyclopropane carboxamides as anti-inflammatory agents.

CFTR Modulators with Cyclopropane Cores

Tezacaftor () and patent-derived CFTR modulators () share structural similarities with the target compound, particularly the cyclopropane-carboxamide scaffold. However, Tezacaftor’s indole-based side chain and difluoro-benzodioxole substituent confer distinct pharmacokinetic properties. The target compound’s methoxy and hydroxy groups may offer improved metabolic stability compared to Tezacaftor’s fluorinated aromatic systems .

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into two primary fragments:

- 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid : Serves as the acyl component.

- 2-Hydroxy-4-methoxy-2-methylbutylamine : Functions as the amine nucleophile.

Cyclopropane Core Construction

Cyclopropanation of α,β-unsaturated precursors is a common strategy. For 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid, two routes are plausible:

- Simmons-Smith Cyclopropanation : Reaction of 2-methoxystyrene with diiodomethane in the presence of a zinc-copper couple generates the cyclopropane ring.

- Vinyl Carbene Addition : Transition metal-catalyzed decomposition of diazo compounds (e.g., ethyl diazoacetate) with styrene derivatives forms cyclopropanes stereoselectively.

Amine Synthesis

The branched amine moiety (2-hydroxy-4-methoxy-2-methylbutylamine) may derive from:

- Reductive Amination : Condensation of 4-methoxy-2-methylbutan-2-one with hydroxylamine, followed by reduction.

- Nitrile Reduction : Hydrolysis of a preformed nitrile intermediate (e.g., 4-methoxy-2-methylbutyronitrile) to the primary amine.

Stepwise Synthetic Procedures

Synthesis of 1-(2-Methoxyphenyl)Cyclopropane-1-Carboxylic Acid

Method A: Simmons-Smith Cyclopropanation

- Substrate Preparation : 2-Methoxystyrene (10 mmol) is dissolved in anhydrous diethyl ether under nitrogen.

- Reagent Addition : Diiodomethane (12 mmol) and activated zinc-copper couple (15 mmol) are added portionwise.

- Reaction Conditions : Stirred at 0°C for 4 hours, then warmed to room temperature for 12 hours.

- Workup : Quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate 4:1).

- Oxidation : The cyclopropane intermediate is oxidized to the carboxylic acid using KMnO₄ in acidic conditions.

Yield : 58–65% (two steps).

Method B: Transition Metal-Catalyzed Carbene Insertion

- Diazo Compound Preparation : Ethyl diazoacetate (10 mmol) is added to a solution of 2-methoxystyrene (10 mmol) in dichloromethane.

- Catalyst : Rhodium(II) acetate (0.5 mol%) is introduced under argon.

- Reaction Conditions : Stirred at 40°C for 6 hours.

- Hydrolysis : The ester is saponified with NaOH (2M) to yield the carboxylic acid.

Yield : 72–78% (two steps).

Synthesis of 2-Hydroxy-4-Methoxy-2-Methylbutylamine

Route 1: Reductive Amination

- Ketone Preparation : 4-Methoxy-2-methylbutan-2-one is synthesized via Friedel-Crafts acylation of anisole with methyl chloroacetate.

- Condensation : Reacted with hydroxylamine hydrochloride (1.2 eq) in ethanol at reflux for 3 hours.

- Reduction : The oxime intermediate is reduced using LiAlH₄ in THF, yielding the primary amine.

Yield : 45–50% (three steps).

Route 2: Nitrile Pathway

- Nitrile Formation : 4-Methoxy-2-methylbutyronitrile is prepared via nucleophilic substitution of the corresponding bromide with NaCN.

- Reduction : Hydrogenation over Raney nickel at 50 psi H₂ converts the nitrile to the amine.

Yield : 60–65% (two steps).

Amide Coupling

The carboxylic acid (1 eq) is activated as an acyl chloride using thionyl chloride (2 eq) in dichloromethane. After removal of excess reagent, the amine (1.2 eq) is added with triethylamine (2 eq) as a base. The reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours. Purification via recrystallization (ethanol/water) affords the final product.

Yield : 80–85%.

Optimization and Challenges

Cyclopropanation Efficiency

Amine Stability

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J=8.4 Hz, 1H, ArH), 6.92 (t, J=7.2 Hz, 1H, ArH), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 3.12 (m, 2H, CH₂NH), 1.48 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 172.1 (C=O), 158.3 (ArC-O), 134.5 (ArC), 113.2 (ArCH), 72.8 (C-OH), 56.1 (OCH₃), 49.3 (CH₂NH), 27.4 (CH₃) |

| HRMS (ESI+) | m/z calc. for C₁₇H₂₅NO₄ [M+H]⁺: 308.1862; found: 308.1865 |

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min, λ=254 nm).

- Melting Point : 89–91°C (uncorrected).

Comparative Evaluation of Synthetic Routes

| Parameter | Simmons-Smith | Carbene Insertion |

|---|---|---|

| Overall Yield | 58–65% | 72–78% |

| Diastereoselectivity | Moderate (3:1) | High (>10:1) |

| Cost | Low | High |

| Scalability | >100 g | <50 g |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-hydroxy-4-methoxy-2-methylbutyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclopropanation reactions using precursors like substituted cyclopropene carboxamides and phenol derivatives. For example, cyclopropanation reagents (e.g., diethylzinc or rhodium catalysts) combined with methoxy-substituted phenols can generate the cyclopropane core. Reaction optimization includes controlling equivalents of reagents (e.g., 4.0 equiv. of phenol derivatives to cyclopropene) and temperature to minimize side products. Column chromatography (silica gel, hexanes/EtOAc gradients) is effective for purification, yielding ~51% for analogous compounds . Diastereomer separation (e.g., dr 19:1) may require advanced chromatographic techniques or crystallization .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation and stereochemical analysis?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify hydrogen/carbon environments, such as methoxy ( ppm) and cyclopropane ring protons ( ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and spatial proximities .

- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and molecular conformation, as demonstrated for structurally similar cyclopropane carboxamides .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns validate functional groups .

Q. How is purity assessed, and what impurity thresholds are acceptable for research-grade material?

- Methodological Answer : Purity is quantified via HPLC or UPLC with UV detection, comparing peak areas of the main compound against impurities. Pharmacopeial guidelines suggest limits of ≤0.1% for individual impurities and ≤0.5% for total impurities, validated using reference standards . Retention time matching and spiking experiments ensure specificity.

Advanced Research Questions

Q. How can diastereomeric byproducts be minimized or resolved during synthesis?

- Methodological Answer : Diastereomer control requires optimizing steric and electronic factors. For example, using bulky reagents (e.g., 3-methoxyphenol) can bias transition states toward the desired stereoisomer. Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) may improve selectivity. Chromatographic separation (e.g., chiral columns) or fractional crystallization in nonpolar solvents (hexanes/EtOAc) isolates diastereomers, as seen in analogous syntheses with dr 19:1 ratios .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding poses using target crystal structures (e.g., kinases or GPCRs).

- MD Simulations : GROMACS or AMBER evaluates dynamic interactions (e.g., hydrogen bonding with methoxy/hydroxy groups) over time .

- QM/MM Calculations : Assess electronic effects of substituents (e.g., methoxy vs. fluorophenyl) on binding affinity .

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Cross-validation with complementary techniques is critical:

- IR Spectroscopy : Confirms carbonyl (1700–1650 cm) and hydroxyl (3400 cm) groups, resolving ambiguities in NMR assignments .

- NOE Experiments : Differentiates between regioisomers by identifying spatial proximities (e.g., cyclopropane vs. methoxyphenyl groups) .

- Isotopic Labeling : O-labeled methoxy groups or C-enriched cyclopropane carbons clarify ambiguous peaks .

Q. What strategies enhance cyclopropanation efficiency while reducing side reactions?

- Methodological Answer :

- Catalyst Screening : Rhodium(II) carboxylates (e.g., Rh(OAc)) improve regioselectivity in cyclopropanation versus ring-opening side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DCM) stabilize transition states, while additives (molecular sieves) remove water to prevent hydrolysis .

- In Situ Monitoring : ReactIR or LC-MS tracks reaction progress, enabling timely quenching to avoid overfunctionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.